molecular formula C19H16N4O2S B2939306 2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide CAS No. 537667-81-5

2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide

Cat. No. B2939306
CAS RN: 537667-81-5
M. Wt: 364.42
InChI Key: UDFIKGDXQANVPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide” is a potent hit compound that selectively stimulates Toll-like receptor 4 (TLR4) in human and mouse cells .


Synthesis Analysis

The synthesis of this compound involves cyclization modes of a glycine-derived enamino amide . The synthetic procedure is characterized by high yield and operational simplicity . Other related compounds have been synthesized through the oxidative cyclization of β-enaminones, involving a rearrangement step after the ring formation .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrimido-indole scaffold at the carboxamide, N-3, and N-5 positions . This structure is a remarkable scaffold for the synthesis and development of many new promising drugs .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include cyclization reactions of similarly functionalized enamines . The preferred cyclization pathway occurs under Boc-deprotection conditions .

Mechanism of Action

The compound selectively stimulates Toll-like receptor 4 (TLR4) in human and mouse cells . This stimulation leads to the production of NFκB and type I interferon-associated cytokines, IL-6 and interferon γ-induced protein 10 (IP-10) .

Future Directions

The future directions for this compound could involve further exploration of its biological and pharmacological activities. Given its selective stimulation of TLR4, it may have potential applications in the treatment of diseases where TLR4 plays a key role .

properties

IUPAC Name

2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c1-23-18(25)17-16(13-9-5-6-10-14(13)21-17)22-19(23)26-11-15(24)20-12-7-3-2-4-8-12/h2-10,21H,11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDFIKGDXQANVPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.